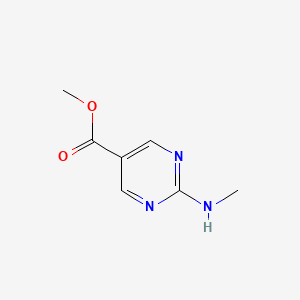![molecular formula C12H13NO2 B12954174 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2138164-56-2](/img/structure/B12954174.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a bicyclic hexane structure with a pyridine ring attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes under photochemical conditions . This method allows for the efficient construction of the bicyclic ring system. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes or other catalytic methods that allow for high yields and purity. The choice of method depends on the desired scale and specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The bicyclic structure and pyridine ring can facilitate binding to specific sites, modulating activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar in structure but with the pyridine ring attached at a different position.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic ring or pyridine ring.
Uniqueness
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the specific positioning of the pyridine ring and the carboxylic acid group. This configuration can influence its reactivity, binding properties, and overall functionality, making it distinct from other similar compounds.
Propiedades
Número CAS |
2138164-56-2 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-pyridin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h2-3,5-6,8,10H,1,4,7H2,(H,14,15) |
Clave InChI |
YJGOEWGSUQCYMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C2C(=O)O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)


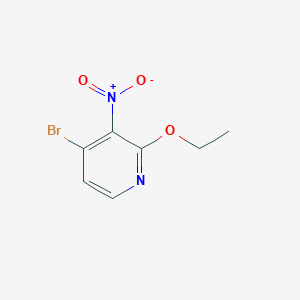
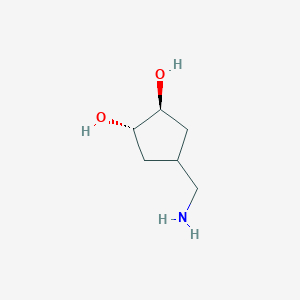
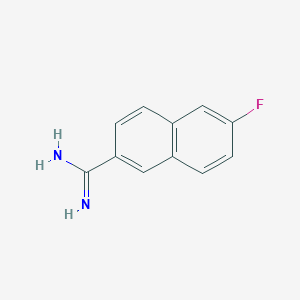


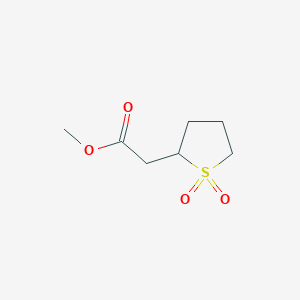
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
